Cas no 93-18-5 (2-Ethoxynaphthalene)

2-Ethoxynaphthalene structure
2-Ethoxynaphthalene structure
Nome do Produto:2-Ethoxynaphthalene
N.o CAS:93-18-5
MF:C12H12O
MW:172.223083496094
MDL:MFCD00016808
CID:34693
PubChem ID:7129

2-Ethoxynaphthalene Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Ethoxynaphthalene
    • Beta-naphthyl ethyl ether
    • Ethyl 2-naphthyl ether
    • Ethyl beta-naphthyl ether
    • Naphthalene, 2-ethoxy-
    • Nerolin bromelia
    • 2-ethoxy-naphthalen
    • 2-Ethoxynaphthalin
    • beta-Ethoxynaphthalene
    • b-Naphthol-athylather
    • Bromelia (compound)
    • Ethyl beta-naphtholate
    • Ethyl-naphthylether
    • β-Naphthol ethyl ether
    • 2-Naphthol ethyl ether
    • 2-naphthyl ethyl ether
    • beta-Naphthol ethyl ether
    • Bromelia
    • Naphthalene,2-ethoxy
    • Nerolin II
    • Nerolin new
    • Neroline
    • Ethyl 2-naphtyl ether
    • .beta.-Naphthol ethyl ether
    • FEMA No. 2768
    • 2-ethoxy-naphthalene
    • Ethyl .beta.-naphtholate
    • Ethyl .beta.-naphthyl ether
    • ZF3IS6G3R7
    • .beta.-Naphthyl ethyl ether
    • 2-NAPHTHYL
    • 2-Ethoxynaphthalene (ACI)
    • Ethyl β-naphtholate
    • Ethyl β-naphthyl ether
    • Nerolin (new)
    • NSC 1319
    • β-Naphthyl ethyl ether
    • Neroline Bromelia
    • MDL: MFCD00016808
    • Inchi: 1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
    • Chave InChI: GUMOJENFFHZAFP-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=C2C(C=CC=C2)=CC=1
    • BRN: 2042397

Propriedades Computadas

  • Massa Exacta: 172.08900
  • Massa monoisotópica: 172.089
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 155
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • XLogP3: 3.8
  • Superfície polar topológica: 9.2

Propriedades Experimentais

  • Cor/Forma: White crystal with orange blossom fragrance.
  • Densidade: 1.0640
  • Ponto de Fusão: 35.0 to 38.0 deg-C
  • Ponto de ebulição: 282°C(lit.)
  • Ponto de Flash: 134°C
  • Índice de Refracção: 1.5975 (estimate)
  • Solubilidade: alcohol: soluble
  • Coeficiente de partição da água: Insoluble
  • PSA: 9.23000
  • LogP: 3.23850
  • FEMA: 2768
  • Merck: 3752
  • Solubilidade: Soluble in ethanol, diethyl ether, chloroform, petroleum ether, carbon disulfide and toluene, almost insoluble in water.

2-Ethoxynaphthalene Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315
  • Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: 38
  • Instrução de Segurança: S26-S36-S24/25
  • RTECS:QJ6900000
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R38
  • Condição de armazenamento:Store in a cool, dry place. Store in tightly closed containers.
  • TSCA:Yes

2-Ethoxynaphthalene Dados aduaneiros

  • CÓDIGO SH:2909309090
  • Dados aduaneiros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Ethoxynaphthalene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015175-25g
2-Ethoxynaphthalene
93-18-5 99%
25g
¥27 2024-05-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N53580-500g
2-Ethoxynaphthalene
93-18-5
500g
¥378.0 2021-09-08
Enamine
EN300-16134-0.1g
2-ethoxynaphthalene
93-18-5 98%
0.1g
$19.0 2023-02-09
Enamine
EN300-16134-0.25g
2-ethoxynaphthalene
93-18-5 98%
0.25g
$19.0 2023-02-09
Enamine
EN300-16134-5.0g
2-ethoxynaphthalene
93-18-5 98%
5.0g
$29.0 2023-02-09
TRC
E892305-100g
2-Ethoxynaphthalene
93-18-5
100g
$ 80.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-TW141-25g
2-Ethoxynaphthalene
93-18-5 98%
25g
¥69.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N53580-25g
2-Ethoxynaphthalene
93-18-5
25g
¥58.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046932-100g
2-Ethoxynaphthalene
93-18-5 98%
100g
¥49.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046932-500g
2-Ethoxynaphthalene
93-18-5 98%
500g
¥162.00 2024-04-25

2-Ethoxynaphthalene Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Aluminum sulfate Solvents: Ethanol ;  7 h, reflux
Referência
Synthesis of β-naphthol ethyl ether
Li, Shan-ji, Huaxue Gongchengshi, 2006, 20(4), 67-68

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  30 min, 125 °C
Referência
Microwave-assisted solid-liquid phase alkylation of naphthols
Balint, Erika; Kovacs, Orsolya; Drahos, Laszlo; Keglevich, Gyorgy, Letters in Organic Chemistry, 2013, 10(5), 330-336

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Diethyl carbonate ,  Dimethylacetamide ;  rt → 90 °C
1.2 Reagents: Sodium ethoxide Solvents: Ethanol ;  90 °C; 2 h, 90 °C → 135 °C; 42 h, 137 °C
Referência
Aryl ethyl ethers prepared by ethylation using diethyl carbonate
Weidlich, T.; Pokorny, M.; Padelkova, Z.; Ruzicka, A., Green Chemistry Letters and Reviews, 2007, 1(1), 53-59

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Ethanol ;  1.7 h, reflux
Referência
Synthesis of β-naphthol ethyl ether using polyethylene glycol as a phase transfer catalyst
Zhu, Hui-qin; Zhou, Jian-feng; Xiao, Hong-qing, Huaxue Shijie, 2007, 48(3), 155-156

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: Sulfuric acid ,  Water ;  34 min, 1 bar, 120 °C
Referência
Environmentally benign synthetic protocol for O-alkylation of β-naphthols and hydroxy pyridines in aqueous micellar media
Kancharla, Rajendar Reddy; Kamatala, Chinna Rajanna; Soma, Ramgopal; Mukka, Satish Kumar; Sariah, Sana, Green and Sustainable Chemistry, 2012, 2(4), 123-132

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: 1,2-Dimethoxyethane ;  rt → 110 °C; 12 h, 110 °C
Referência
Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond
Li, Guolin; Nieves-Quinones, Yexenia; Zhang, Hui; Liang, Qingjin; Su, Shuaisong; et al, Nature Communications, 2020, 11(1),

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Carbon ,  Sulfuric acid Solvents: Water ;  5 h, 80 °C
Referência
Synthesis of nerolin catalyzed by activated carbon modified by H2SO4
Xiao, Dongcai; Yang, Jinhui; Zhao, Yanmin; Wang, Wei; Liu, Wanyi, Ningxia Daxue Xuebao, 2010, 31(2), 162-164

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Perchloric acid ;  5 h, 80 °C
Referência
Synthesis of β-naphthyl alkyl ethers catalyzed by HClO4/SiO2
Xiao, Dong-cai; Yang, Jin-hui, Tianranqi Huagong, 2013, 38(5), 26-28

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, 65 °C
Referência
Different bonds cleavage of arenesulfonates: access to diverse aryl ethers
Fang, Yongsheng; Li, Wenhui; Lin, Jianying; Li, Xing, Huaxue Xuebao, 2021, 79(7), 908-913

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  4 h, 70 °C
Referência
Synthesis and properties of N,N',N''-tris(2-ethoxynaphthalenen-1-yl)-N,N',N''-triphenylbenzene-1,3,5-triamine for dye sensitized solar cell
Mathew, Siji; Haridas, Karickal R., Bulletin of Materials Science, 2012, 35(1), 123-127

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  4 h, 70 °C
Referência
Synthesis and characterisation of hole transporting materials based on N,N,N-Tris-[4-(Naphthalen-1-yl-phenylamino)Phenyl]-N,N,N-Triphenylbenzene-1,3,5-triamine
Mathew, Siji; Haridas, Karickal R., Journal of the Korean Chemical Society, 2010, 54(6), 717-722

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Tetrapropylammonium bromide ;  14 h, 130 °C
Referência
Method for preparation of alkyl aryl ethers
, Japan, , ,

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Sodium bisulfate ;  12 h, reflux
Referência
Synthesis of nerolin bromelia catalyzed by inorganic solid acid
Guan, Shi-bin; Yu, Shan-xin; Wen, Rui-ming, Beijing Gongshang Daxue Xuebao, 2004, 22(5), 5-7

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Toluene ,  Water ;  3 h, reflux
Referência
Catalytic synthesis of 2-naphthyl ethyl ether using polyethylene glycol supported on polystyrene
Peng, Anshun; Tu, Changxin, Xiangliao Xiangjing Huazhuangpin, 2003, (3), 9-10

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, 25 °C
Referência
Williamson reaction in ionic liquids
Xu, Zhen Yuan; Xu, Dan Qian; Liu, Bao You, Organic Preparations and Procedures International, 2004, 36(2), 156-161

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium tert-butoxide ,  Diphenyl sulfoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro(p… Solvents: Tetrahydrofuran ;  12 h, 70 °C
Referência
Suzuki-Miyaura Cross-Coupling of Sulfoxides
Chen, Qianwei ; Wu, Shufeng; Yan, Shuqin; Li, Chengxi; Abduhulam, Hayrul; et al, ACS Catalysis, 2020, 10(15), 8168-8176

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Potassium hydroxide Solvents: Dimethylformamide ;  rt
Referência
Synthesis of alkyl aryl ethers under cesium carbonate catalyzed O-alkylation of phenol
Zhou, Bing; Liu, Feng-wei; Qi, Jian-yong; Jiang, Sheng-tian; Xu, Xin-hua, Hunan Daxue Xuebao, 2007, 34(3), 64-66

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Water ;  7 h, 76 °C
Referência
Preparation of β-naphthol ethyl ether with phase-transfer catalysts
Cai, Zi-you, Huagong Jishu Yu Kaifa, 2003, 32(4), 4-5

Synthetic Routes 19

Condições de reacção
Referência
Green modification on synthesis of 2-ethoxy-1-naphthaldehyde
Chen, Zhuo; Chen, Yan-ming, Yingyong Huagong, 2012, 41(6), 1101-1102

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Phosphoric acid Solvents: Water ;  17 h, rt → 86 °C; 86 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  120 min
Referência
Preparation of sodium ethoxynaphthamidopenicillanate pharmaceutical intermediate of 2-ethoxy naphthalene
, China, , ,

2-Ethoxynaphthalene Raw materials

2-Ethoxynaphthalene Preparation Products

2-Ethoxynaphthalene Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-18-5)2-Ethoxynaphthalene
Número da Ordem:sfd20454
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:38
Preço ($):discuss personally
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Jiangsu Xinsu New Materials Co., Ltd
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:93-18-5)
SFD124
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito